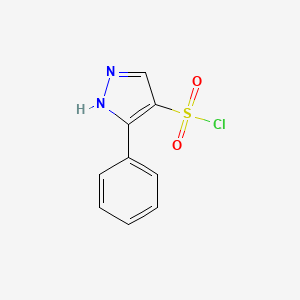

3-phenyl-1H-pyrazole-4-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-phenyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It features a pyrazole ring substituted with a phenyl group at the 3-position and a sulfonyl chloride group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1H-pyrazole-4-sulfonyl chloride typically involves the sulfonation of pyrazole derivatives. One common method is the direct sulfonation of 3-phenyl-1H-pyrazole using chlorosulfonic acid. The reaction is carried out by adding chlorosulfonic acid to the pyrazole derivative at low temperatures (around -20 to 0°C) in a solvent such as chloroform. The reaction mixture is then stirred and gradually warmed to room temperature, resulting in the formation of the sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions to ensure high yields and purity. This involves precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-phenyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or further to a sulfide under specific conditions.

Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonate Esters: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily explored for its antiproliferative properties, making it a candidate for developing new therapeutic agents. Research indicates that derivatives of pyrazole-4-sulfonamide exhibit significant biological activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of several pyrazole-4-sulfonamide derivatives, including those derived from 3-phenyl-1H-pyrazole-4-sulfonyl chloride. The compounds were tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results demonstrated that certain derivatives exhibited promising half-maximal inhibitory concentrations (IC50), indicating their potential as anticancer agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| MR-S1-13 | 25 | U937 |

| MR-S1-5 | 75 | U937 |

Synthesis of Sulfonamide Derivatives

This compound serves as a key intermediate in synthesizing sulfonamide derivatives. These derivatives are important in pharmaceutical chemistry due to their antibacterial and antifungal properties.

Synthesis Overview

The synthesis typically involves the reaction of 3-phenyl-1H-pyrazole with chlorosulfonic acid, followed by treatment with various amines to produce sulfonamide compounds. The optimization of reaction conditions is crucial for improving yield and purity.

| Reagent | Condition | Yield (%) |

|---|---|---|

| Chlorosulfonic Acid | 60°C, 10h | 90 |

| DIPEA in DCM | 16h | 78 |

Material Science Applications

Beyond medicinal uses, this compound is also being investigated for its potential applications in material science, particularly in the development of functional materials and polymers.

Functional Materials Development

Research has shown that incorporating sulfonyl chloride functionalities into polymers can enhance their thermal stability and mechanical properties. This opens avenues for creating advanced materials suitable for various industrial applications.

Analytical Chemistry

In analytical chemistry, this compound can be used as a derivatizing agent for the analysis of amines and other nucleophiles. The sulfonyl chloride group reacts readily with amines to form stable sulfonamides, which can be analyzed using techniques like HPLC or GC-MS.

Mécanisme D'action

The mechanism of action of 3-phenyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide-based drugs, where the compound acts as a key intermediate . The molecular targets and pathways involved depend on the specific derivative formed and its intended application.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Similar structure with additional methyl groups at the 3 and 5 positions.

1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Contains a pyrazole ring with different substituents.

Uniqueness

3-phenyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications. Its ability to form stable sulfonamide derivatives makes it particularly valuable in medicinal chemistry .

Activité Biologique

3-Phenyl-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a phenyl group at the 3-position and a sulfonyl chloride group at the 4-position. Its molecular formula is C9H8ClN2O2S, with a molecular weight of approximately 242.68 g/mol. The presence of the sulfonyl chloride group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which is crucial for its biological activity .

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes involved in inflammatory pathways. The sulfonyl chloride moiety is known for its electrophilic nature, facilitating the modification of proteins and other biomolecules. This reactivity can lead to significant biological effects, including anti-inflammatory and analgesic properties .

Anti-inflammatory Activity

Research indicates that compounds related to this compound exhibit substantial anti-inflammatory effects. For instance, studies have shown that various pyrazolone derivatives demonstrate inhibition rates comparable to established anti-inflammatory drugs like phenylbutazone. In one study, several synthesized pyrazolone derivatives exhibited inhibition rates between 58.95% and 87.35% after two hours, significantly outperforming the reference drug .

Table 1: Anti-inflammatory Activity of Pyrazolone Derivatives

| Compound | % Inhibition (2h) | % Inhibition (3h) | Reference Drug Inhibition (%) |

|---|---|---|---|

| Compound 2c | 58.95% | N/A | 57.41% |

| Compound 6b | 78.06% | 70.56% | 70.56% |

| Compound 9b | 86.67% | N/A | N/A |

Analgesic Activity

In addition to anti-inflammatory properties, compounds similar to this compound have demonstrated analgesic effects. Some derivatives showed potent analgesic activity with minimal gastrointestinal side effects, making them attractive candidates for further development .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the position and type of substituents on the pyrazole ring significantly influence biological activity. For example:

- Substituents at the 1-position : Compounds with benzenesulfonamide moieties showed enhanced anti-inflammatory activity compared to their chlorophenyl analogs.

- Methylation Effects : N-methylated derivatives generally exhibited better activity than O-methylated ones, indicating that the position of methylation plays a crucial role in modulating activity .

Case Studies and Research Findings

Several case studies have explored the efficacy of pyrazolone derivatives in preclinical models:

- In Vivo Studies : A study demonstrated that specific pyrazolone derivatives significantly reduced edema in animal models, showcasing their potential as effective anti-inflammatory agents.

- Comparative Analysis : A comparative analysis of various pyrazolone derivatives indicated that those with specific substitutions at the pyrazole ring exhibited enhanced selectivity towards COX enzymes, thus providing insights into their mechanism of action and therapeutic potential .

Propriétés

IUPAC Name |

5-phenyl-1H-pyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-15(13,14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFHSLCRQKVQMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.